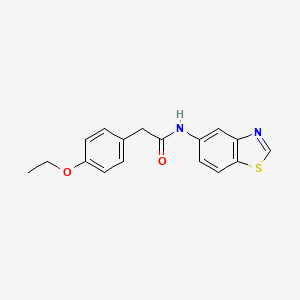

N-(1,3-benzothiazol-5-yl)-2-(4-ethoxyphenyl)acetamide

Description

N-(1,3-Benzothiazol-5-yl)-2-(4-ethoxyphenyl)acetamide is a heterocyclic compound featuring a benzothiazole core linked via an acetamide bridge to a 4-ethoxyphenyl group. The 4-ethoxyphenyl moiety may enhance lipophilicity and influence receptor binding, while the acetamide group facilitates hydrogen bonding, critical for biological interactions.

Properties

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-2-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-2-21-14-6-3-12(4-7-14)9-17(20)19-13-5-8-16-15(10-13)18-11-22-16/h3-8,10-11H,2,9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKHIFKNAVYMSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)SC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-2-(4-ethoxyphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzothiazole with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to further reactions to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced amide derivatives.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

N-(1,3-benzothiazol-5-yl)-2-(4-ethoxyphenyl)acetamide serves as a versatile building block in organic synthesis. It is utilized in the creation of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, making it valuable for synthetic chemists .

Reaction Mechanisms

The compound can participate in:

- Oxidation : Using agents like potassium permanganate to form sulfoxides or sulfones.

- Reduction : Employing sodium borohydride to yield reduced amide derivatives.

- Substitution Reactions : Where the ethoxy group can be replaced by other nucleophiles .

Biological Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. Studies have shown that this compound may possess activity against various bacterial strains and fungi, including Escherichia coli and Staphylococcus aureus .

Anticancer Potential

The compound has been explored for its anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines. For instance, modifications of benzothiazole derivatives have shown promising results in inhibiting the growth of human cervical cancer cells .

Medicinal Chemistry

Therapeutic Applications

this compound is being investigated for potential therapeutic effects in treating diseases such as cancer and inflammation. Research has highlighted its anti-inflammatory properties, suggesting that it could be a candidate for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism by which this compound exerts its biological effects often involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity and lead to various therapeutic outcomes .

Industrial Applications

Material Science

In industrial settings, this compound is being explored for its potential use in developing new materials with specific properties, such as semiconductors or dyes . Its unique chemical structure allows it to be tailored for various applications in material science.

Case Studies

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocyclic Modifications

The benzothiazole ring in the target compound distinguishes it from analogues with thiazolidinone, thiazole, or imidazole cores:

Key Insights :

- Thiazolidinone derivatives (e.g., ) exhibit tautomerism (1:1 ratio of imino/amino forms), which may influence solubility and metabolic stability compared to the rigid benzothiazole core .

- Thiazole-based analogues () demonstrate potent anticancer activity (IC50 ~23 µM) via apoptosis induction, suggesting the thiazole core’s role in cytotoxicity .

- Ralometostat () highlights how additional complexity (e.g., piperidine rings) can confer antineoplastic properties distinct from simpler benzothiazoles.

Substituent Effects on Activity

The 4-ethoxyphenyl group is a recurring motif in analogues, but substituent variations significantly alter bioactivity:

Key Insights :

- Fluorine or trifluoromethyl groups () enhance metabolic stability and receptor affinity, often improving anticancer potency.

- Thioether linkages (e.g., tetrazolylthio in ) increase selectivity (e.g., 4c: IC50 >1000 µM in NIH/3T3 vs. 23.3 µM in A549) .

- The ethoxyphenyl group may balance lipophilicity and electronic effects, though its specific role in the target compound requires further study.

Key Insights :

- Tautomerism challenges () complicate purification of thiazolidinone derivatives, whereas benzothiazoles may offer more straightforward synthesis.

- Palladium catalysis () enables efficient aryl-amino coupling, critical for indazol-3-yl analogues.

Pharmacological and Industrial Relevance

- Anticancer agents: Thiazole and benzothiazole derivatives () show promise in targeting adenocarcinoma cells.

- Anti-inflammatory/analgesic agents: Benzothiazole-thioacetamide hybrids () exhibit notable activity (e.g., compound 5d: anti-inflammatory IC50 ~10 µM).

Biological Activity

N-(1,3-benzothiazol-5-yl)-2-(4-ethoxyphenyl)acetamide is a synthetic compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, including its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to an acetamide group, which enhances its solubility and biological activity. The presence of ethoxy and benzothiazole groups contributes to its interaction with various biological targets, making it a candidate for further investigation in medicinal chemistry.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H16N2O2S |

| Molecular Weight | 316.38 g/mol |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Research indicates that compounds within the benzothiazole class exhibit significant anticancer properties. For instance, studies have demonstrated that this compound can induce apoptosis in cancer cell lines. In vitro studies on various cancer cell lines have shown that this compound can inhibit cell proliferation effectively.

Key Findings:

- Cell Lines Tested: A549 (lung cancer), C6 (glioma), L929 (fibroblast).

- IC50 Values: Specific derivatives have shown IC50 values ranging from 1.59 μM to <0.14 μM, indicating potent cytotoxic effects against A549 cells .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Benzothiazole derivatives are known to possess antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell membranes or inhibiting key enzymes necessary for microbial survival.

Antimicrobial Efficacy:

- Bacterial Strains: Effective against Gram-positive and Gram-negative bacteria.

- Fungal Strains: Exhibited activity against Candida albicans and Aspergillus niger .

The biological activity of this compound is attributed to its ability to interact with various cellular targets. The proposed mechanisms include:

- Inhibition of Enzymatic Activity: Compounds may inhibit enzymes such as matrix metalloproteinases (MMPs), which are involved in cancer metastasis .

- Induction of Apoptosis: The compound promotes apoptotic pathways in cancer cells, leading to increased rates of programmed cell death .

Case Studies

- Anticancer Study: A recent study evaluated the cytotoxic effects of several benzothiazole derivatives on A549 cells. The results indicated that compounds with similar structural motifs to this compound exhibited enhanced anticancer activity through apoptosis induction .

- Antimicrobial Assessment: Another study focused on the antimicrobial potential of benzothiazole derivatives against various pathogens. The findings highlighted significant inhibition zones against both bacterial and fungal strains, showcasing the broad-spectrum efficacy of these compounds .

Future Directions

Given the promising biological activities observed, future research should focus on:

- Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure for enhanced efficacy and reduced toxicity.

- In Vivo Studies: To validate the anticancer and antimicrobial effects observed in vitro.

- Mechanistic Studies: To elucidate the specific pathways through which these compounds exert their biological effects.

Q & A

Q. Q1. What are the established synthetic routes for N-(1,3-benzothiazol-5-yl)-2-(4-ethoxyphenyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The compound’s synthesis typically involves coupling a benzothiazole amine derivative (e.g., 5-amino-1,3-benzothiazole) with a substituted phenylacetamide intermediate. A common approach is to react 2-(4-ethoxyphenyl)acetic acid chloride with the benzothiazole amine in anhydrous dioxane or THF under nitrogen, using triethylamine as a base to neutralize HCl byproducts . Optimization includes:

- Temperature Control : Maintain 20–25°C to minimize side reactions (e.g., over-acylation).

- Solvent Purity : Use rigorously dried dioxane to prevent hydrolysis of the acid chloride.

- Purification : Recrystallization from ethanol-DMF mixtures improves yield and purity .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy : - and -NMR confirm the benzothiazole ring (δ 7.5–8.5 ppm for aromatic protons) and the ethoxyphenyl group (δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) .

- IR Spectroscopy : Stretching vibrations for the acetamide carbonyl (1660–1680 cm) and benzothiazole C=N (1580–1600 cm) validate functional groups .

- X-ray Crystallography : Resolves steric effects of the ethoxyphenyl substituent on molecular packing .

Advanced Research Questions

Q. Q3. How can researchers design assays to evaluate the anticancer activity of this compound, and what contradictions exist in existing data?

Methodological Answer:

Q. Q4. What strategies are effective in resolving poor aqueous solubility of this compound for in vivo studies?

Methodological Answer:

- Prodrug Design : Introduce phosphate or sulfonate groups at the ethoxyphenyl moiety to enhance hydrophilicity .

- Nanoparticle Formulation : Encapsulate in PEGylated liposomes (size 100–200 nm) to improve bioavailability .

- Co-solvent Systems : Use Cremophor EL or DMSO-water mixtures (<5% v/v) for intravenous administration .

Q. Q5. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Methodological Answer:

- Core Modifications : Replace the benzothiazole with a thiadiazole to assess impact on kinase inhibition .

- Substituent Effects : Vary the ethoxy group (e.g., methoxy, trifluoromethoxy) to balance hydrophobicity and metabolic stability .

- Pharmacophore Mapping : Molecular docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with ATP-binding pockets) .

Analytical and Mechanistic Challenges

Q. Q6. What analytical methods ensure purity and stability of this compound under storage?

Methodological Answer:

- HPLC Purity Assessment : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile-water (70:30) mobile phase; monitor at 254 nm .

- Stability Studies : Conduct accelerated degradation (40°C/75% RH for 6 months) and track decomposition via LC-MS. Common degradants include hydrolyzed acetamide and oxidized benzothiazole .

Q. Q7. How can metabolic pathways of this compound be elucidated to predict drug-drug interactions?

Methodological Answer:

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Identify metabolites via UPLC-QTOF-MS.

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. Thiazole derivatives often inhibit CYP2C9 .

Data Reproducibility and Validation

Q. Q8. What steps mitigate batch-to-batch variability in biological activity data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.